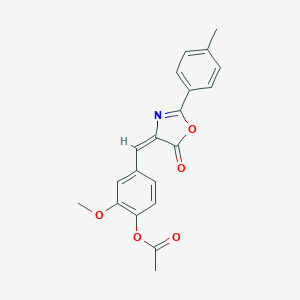
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone, also known as AMBO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the oxazolone class of compounds, which have been extensively studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial properties. Studies have also demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, this compound has been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus, suggesting its potential as an antiviral agent.
Mecanismo De Acción
The mechanism of action of 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone is not fully understood, but studies have suggested that it may act by inhibiting key enzymes involved in cancer cell growth and viral replication. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activity of the protease enzymes required for viral replication, thereby preventing the virus from reproducing.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for preventing the growth and spread of cancer. This compound has also been found to inhibit the growth of cancer cells by arresting the cell cycle in the G2/M phase, which is a critical stage in cell division. In addition, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities with high purity. This makes it a cost-effective option for research studies. Additionally, this compound has been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the exploration of the compound's potential as an antiviral agent. Additionally, more studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of new therapeutic applications. Overall, the potential therapeutic applications of this compound make it an exciting area of research for the future.
Métodos De Síntesis
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone can be synthesized through a multistep process that involves the condensation of 4-acetoxy-3-methoxybenzaldehyde with p-toluidine, followed by cyclization with ethyl acetoacetate. The resulting product is then subjected to a series of chemical reactions to obtain the final compound. The synthesis of this compound has been optimized to improve the yield and purity of the product, making it a viable option for large-scale production.
Propiedades
Fórmula molecular |
C20H17NO5 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C20H17NO5/c1-12-4-7-15(8-5-12)19-21-16(20(23)26-19)10-14-6-9-17(25-13(2)22)18(11-14)24-3/h4-11H,1-3H3/b16-10+ |
Clave InChI |
PWAUVKUSFOLLEQ-MHWRWJLKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)OC(=O)C)OC)/C(=O)O2 |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OC(=O)C)OC)C(=O)O2 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OC(=O)C)OC)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)
![methyl N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenecarboximidoate](/img/structure/B273869.png)

![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)


![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)

![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)

![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)